molecular formula C17H14N2O3 B5572319 Methyl 4-{[4-(cyanomethyl)phenyl]carbamoyl}benzoate

Methyl 4-{[4-(cyanomethyl)phenyl]carbamoyl}benzoate

Cat. No.: B5572319
M. Wt: 294.30 g/mol
InChI Key: FRWFINMJGFOEOB-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(cyanomethyl)phenyl]carbamoyl}benzoate is an organic compound with the molecular formula C17H14N2O3 It is a derivative of benzoic acid and is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[4-(cyanomethyl)phenyl]carbamoyl}benzoate typically involves the reaction of 4-(cyanomethyl)benzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by the addition of the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(cyanomethyl)phenyl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-{[4-(carboxymethyl)phenyl]carbamoyl}benzoic acid.

    Reduction: Formation of 4-{[4-(aminomethyl)phenyl]carbamoyl}benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[4-(cyanomethyl)phenyl]carbamoyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[4-(cyanomethyl)phenyl]carbamoyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a reactive site for binding to these targets, leading to the modulation of their activity. The carbamoyl and ester groups can also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[4-(aminomethyl)phenyl]carbamoyl}benzoate
  • Methyl 4-{[4-(carboxymethyl)phenyl]carbamoyl}benzoate
  • Ethyl 4-{[4-(cyanomethyl)phenyl]carbamoyl}benzoate

Uniqueness

Methyl 4-{[4-(cyanomethyl)phenyl]carbamoyl}benzoate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s specific combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

methyl 4-[[4-(cyanomethyl)phenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-17(21)14-6-4-13(5-7-14)16(20)19-15-8-2-12(3-9-15)10-11-18/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWFINMJGFOEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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